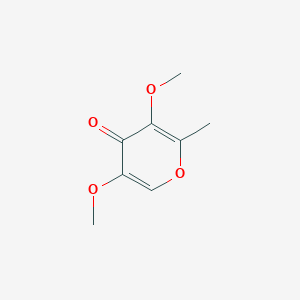

3,5-Dimethoxy-2-methyl-pyran-4-one

描述

Significance of the 4H-Pyran-4-one Scaffold in Heterocyclic Chemistry

The 4H-pyran-4-one core, also known as γ-pyrone, is a privileged structure in medicinal chemistry. nih.gov Its derivatives are found in a wide array of biologically active molecules, showcasing a broad spectrum of pharmacological activities. orientjchem.orgresearchgate.net The presence of the oxygen heteroatom and the conjugated system imparts specific reactivity and allows for diverse functionalization, making it an attractive target for organic synthesis. researchgate.net The scaffold's ability to participate in various chemical transformations, including cycloaddition reactions, further highlights its significance in the construction of complex molecular architectures. rsc.org

Overview of Substituted Pyran-4-ones in Contemporary Research

Contemporary research continues to uncover the vast potential of substituted pyran-4-ones. Scientists are actively exploring new synthetic methodologies to create libraries of these compounds with diverse substitution patterns. rsc.org These efforts are driven by the wide range of biological activities exhibited by this class of molecules, including antimicrobial, antioxidant, and anticancer properties. nih.govnih.gov The development of efficient, one-pot, multi-component reactions has become a key focus, aiming for more sustainable and atom-economical synthetic routes. orientjchem.org

Contextualization of 3,5-Dimethoxy-2-methyl-pyran-4-one within the Pyrone Family

Within the extensive family of pyrones, this compound represents a specific and interesting derivative. Its structure features methoxy (B1213986) groups at the 3 and 5 positions and a methyl group at the 2 position of the 4H-pyran-4-one core. These substitutions significantly influence the compound's electronic properties, solubility, and reactivity compared to the unsubstituted parent ring or other derivatives like maltol (B134687) (3-hydroxy-2-methyl-4H-pyran-4-one). The study of such specific analogues contributes to a deeper understanding of structure-activity relationships within the broader pyrone class.

属性

IUPAC Name |

3,5-dimethoxy-2-methylpyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-8(11-3)7(9)6(10-2)4-12-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYZONUPRTWCMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CO1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C8H10O4 |

| Molecular Weight | 170.16 g/mol |

Structural Description: The core of the molecule is a 4H-pyran-4-one ring. A methyl group is attached to the carbon at position 2. Two methoxy (B1213986) groups (-OCH3) are attached to the carbons at positions 3 and 5. The presence of the ketone at position 4 and the oxygen heteroatom in the ring, along with the substituents, defines its chemical behavior.

Computational and Theoretical Investigations of 3,5 Dimethoxy 2 Methyl Pyran 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.comnih.gov These methods allow for the optimization of molecular geometry and the calculation of various electronic and thermodynamic descriptors. nih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to model these properties. materialsciencejournal.orgaimspress.com Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. aimspress.comutexas.edu The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. aimspress.com

For pyran-4-one derivatives, the HOMO is typically distributed over the pyran ring and electron-donating substituents, while the LUMO is often localized on the electron-withdrawing carbonyl group and adjacent atoms. materialsciencejournal.org In 3,5-Dimethoxy-2-methyl-pyran-4-one, the methoxy (B1213986) and methyl groups are expected to influence the electron density distribution significantly.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. scielo.org.mxirjweb.com Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). scielo.org.mx For this compound, the oxygen atom of the carbonyl group is expected to be a site of high negative potential.

Table 1: Calculated Quantum Chemical Descriptors for this compound Data is representative and based on typical values for similar pyran-4-one structures calculated using DFT/B3LYP methods.

| Descriptor | Value | Significance |

| HOMO Energy | -6.35 eV | Electron-donating capability |

| LUMO Energy | -1.21 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.14 eV | Chemical reactivity and stability aimspress.com |

| Dipole Moment | 3.45 D | Molecular polarity |

| Electronegativity (χ) | 3.78 eV | Ability to attract electrons in a covalent bond scielo.org.mx |

| Chemical Hardness (η) | 2.57 eV | Resistance to change in electron distribution |

Reaction Pathway Modeling and Transition State Characterization

Computational methods can model the mechanisms of chemical reactions, identifying transition states and calculating activation energies. mdpi.com This is vital for understanding how a molecule might be synthesized or how it might decompose. For instance, the thermal decomposition of related dihydropyran molecules has been studied computationally, revealing concerted mechanisms involving six-membered cyclic transition states. mdpi.com For this compound, various reactions could be modeled, such as electrophilic substitution on the pyran ring or reactions involving the carbonyl group.

By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, intermediates, transition states, and products can be located. scielo.org.mx The characterization of a transition state (a first-order saddle point) and the calculation of the activation free energy (ΔG‡) provide quantitative predictions of reaction rates. mdpi.com

Table 2: Hypothetical Reaction Parameters for Electrophilic Aromatic Substitution on this compound Data is hypothetical and for illustrative purposes, based on DFT calculations of similar reaction types.

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Description |

| Formation of σ-complex | ΔG‡ (Activation Free Energy) | +15.2 | Energy barrier to reach the transition state. |

| ΔE (Reaction Energy) | +5.8 | Energy difference to form the reaction intermediate. | |

| Proton Loss | ΔG‡ (Activation Free Energy) | +2.1 | Energy barrier for the final step to form the product. |

| ΔE (Reaction Energy) | -12.5 | Energy difference to form the final product from the intermediate. |

Molecular Docking and Simulation Studies

To explore the potential biological activity of this compound, molecular docking and simulation studies are employed. These techniques predict how the molecule might interact with a biological target, such as a protein or enzyme.

Ligand-Protein Interaction Prediction (e.g., enzyme binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com The process involves placing the ligand into the binding site of a protein and scoring the different poses based on binding affinity or energy. ekb.eg This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

Pyran derivatives have been docked into various enzyme active sites, such as cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK2), revealing key interactions like hydrogen bonds and hydrophobic contacts that contribute to binding. nih.govmdpi.com For this compound, the carbonyl oxygen could act as a hydrogen bond acceptor, while the methyl and methoxy groups could engage in hydrophobic interactions within a protein's active site.

Table 3: Representative Molecular Docking Results for this compound with a Kinase Target Results are hypothetical, illustrating a potential interaction scenario.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.8 | LEU83 | Hydrogen Bond (with C=O) |

| LYS33 | Hydrogen Bond (with methoxy O) | ||

| ILE10 | Hydrophobic | ||

| VAL18 | Hydrophobic |

Conformational Analysis and Dynamics

While docking provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions in a simulated physiological environment. mdpi.comresearchgate.net

For a flexible molecule like this compound, MD simulations can explore its accessible conformations, the stability of its interactions with a protein target, and the influence of solvent. Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the stability of the ligand's position in the binding site, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. researchgate.net

Table 4: Summary of a Representative 100 ns Molecular Dynamics Simulation Data is hypothetical, representing a typical MD simulation analysis of a ligand-protein complex.

| Parameter | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Indicates the ligand remains stably bound in the active site. |

| Protein RMSD | 2.1 Å | Shows the overall protein structure is stable during the simulation. |

| Ligand RMSF (Methoxy Groups) | 0.8 Å | Suggests some flexibility of the methoxy side chains. |

| Hydrogen Bond Occupancy (with LEU83) | 85% | A persistent and stable hydrogen bond is maintained throughout the simulation. |

Structure-Activity Relationship (SAR) Prediction through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models use calculated molecular descriptors—physicochemical properties such as lipophilicity (logP), molar refractivity (MR), and electronic parameters—to predict the activity of new, untested compounds. nih.govnih.gov

For pyran-4-one derivatives, QSAR studies have successfully explained how different substituents on the pyran ring influence their inhibitory activity against enzymes like COX-2. nih.gov For example, such models have shown that hydrophobic and steric properties are often crucial for activity. nih.gov A QSAR model for derivatives of this compound could guide the synthesis of more potent analogs by predicting which modifications (e.g., at the 2, 3, or 5 positions) would enhance a desired biological effect.

Table 5: Representative QSAR Descriptor Analysis for a Pyran-4-one Series This table illustrates how different descriptors might influence a hypothetical biological activity, based on general QSAR principles for this class of compounds.

| Molecular Descriptor | Correlation with Activity | Interpretation |

| LogP (Lipophilicity) | Positive | Increased hydrophobicity may enhance membrane permeability or binding to a hydrophobic pocket. nih.gov |

| Molar Refractivity (MR) | Positive | Suggests that larger, more polarizable substituents are favorable for activity, indicating a role for steric bulk and dispersion forces. nih.gov |

| Dipole Moment | Negative | A lower overall dipole moment might be beneficial, possibly to reduce polar interactions that hinder binding. |

| HOMO Energy | Positive | A higher HOMO energy (less negative) indicates better electron-donating ability, which may be important for certain interactions like charge-transfer. |

Natural Occurrence and Biosynthesis of Pyran 4 One Structures

Isolation from Natural Sources

The pyran-4-one structural motif is a recurring feature in a variety of natural products isolated from a wide range of organisms, including fungi and plants. While the specific compound 3,5-Dimethoxy-2-methyl-pyran-4-one has not been explicitly reported as isolated from a natural source in the reviewed literature, numerous structurally related pyran-4-one derivatives have been identified, primarily from fungal species.

Fungi, particularly of the genera Aspergillus and Penicillium, are prolific producers of pyran-4-one compounds. For instance, a related compound, 3-Methoxy-2-methyl-4H-pyran-4-one , has been identified as a natural product from Penicillium citrinum evitachem.com. Furthermore, studies on the fungus Aspergillus versicolor, isolated from a marine sponge, have led to the isolation of several novel pyranone derivatives nih.gov. Similarly, the endophytic fungus Phoma sp. has been shown to produce new pyranone derivatives researchgate.net. Research on Penicillium raistrickii has also yielded new polyketides containing pyran rings researchgate.net. These findings underscore the importance of fungi as a rich source of pyran-4-one diversity.

In the plant kingdom, pyran-4-one derivatives are also present. For example, 3,5-Dihydroxy-2-methyl-pyran-4-one has been isolated from Hydrocotyle sibthorpioides Lam nih.gov. Maltol (B134687), a closely related pyrone, is found in the bark of larch trees and the needles of pine trees wikipedia.org. The presence of these compounds in both fungi and plants suggests that the biosynthetic machinery for producing the pyran-4-one core is distributed across different biological kingdoms.

The general procedure for isolating pyran-4-one derivatives from natural sources typically involves extraction of the biomass (e.g., fungal mycelium or plant material) with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol. The resulting crude extract is then subjected to various chromatographic techniques to separate the individual compounds. These techniques often include column chromatography on silica (B1680970) gel, followed by purification using high-performance liquid chromatography (HPLC) to yield the pure pyran-4-one derivatives nih.govnih.gov.

Biosynthetic Pathways of Pyran-4-ones

The biosynthesis of pyran-4-ones is predominantly believed to occur via the polyketide pathway , which utilizes acetyl-CoA and malonyl-CoA as primary building blocks. This pathway is responsible for the formation of a vast array of natural products in fungi, bacteria, and plants wikipedia.org.

The process is initiated by a large, multifunctional enzyme complex known as polyketide synthase (PKS) . The biosynthesis begins with a "starter" unit, typically acetyl-CoA, which is elongated in a stepwise fashion by the addition of "extender" units, most commonly malonyl-CoA. Each condensation step is catalyzed by a ketosynthase (KS) domain within the PKS and is accompanied by a decarboxylation, resulting in the formation of a poly-β-keto chain wikipedia.orgyoutube.com.

The length of the polyketide chain and the subsequent modifications, such as reductions of the keto groups and dehydrations, are determined by the specific domains present in the PKS assembly line. The cyclization of the linear polyketide precursor is a crucial step in the formation of the pyran-4-one ring. This cyclization can occur through various mechanisms, including intramolecular aldol (B89426) or Claisen-type condensations, and is often guided by the enzymatic domains of the PKS or other tailoring enzymes youtube.comnih.gov. For the formation of a 2-methyl-pyran-4-one core, the polyketide chain would likely be assembled from one acetyl-CoA starter unit and a specific number of malonyl-CoA extender units, followed by cyclization and subsequent modifications like methylation and methoxylation to yield the final product.

Relationship to Other Naturally Occurring Pyrone Derivatives

The chemical structure of This compound is closely related to other well-known naturally occurring pyrone derivatives, such as kojic acid and maltol . This relationship is rooted in their shared 4H-pyran-4-one core structure and their common biosynthetic origins from the polyketide pathway.

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a prominent secondary metabolite produced by several species of Aspergillus, most notably Aspergillus oryzae wikipedia.org. Its biosynthesis has been shown to proceed from glucose, which is converted to kojic acid through a series of enzymatic steps without the direct involvement of a classical PKS, although it is considered a polyketide-like product wikipedia.orgnih.govresearchgate.net. The biosynthesis involves oxidoreductase and transporter enzymes nih.gov.

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound found in various plants and is also formed during the heating of carbohydrates wikipedia.orgscispace.com. While its biosynthesis in plants is less characterized than kojic acid in fungi, it is also believed to be derived from carbohydrate precursors scispace.com. Maltol can be considered a demethylated and non-methoxylated analogue of the methoxy-pyran-4-one series.

The structural similarities and shared biosynthetic logic among these compounds highlight a common evolutionary strategy for the production of this class of heterocyclic molecules. Variations in the starter and extender units used in the polyketide pathway, as well as the array of tailoring enzymes (e.g., methyltransferases, oxidases), lead to the diverse range of pyrone derivatives observed in nature.

Emerging Research Directions and Future Perspectives for 3,5 Dimethoxy 2 Methyl Pyran 4 One

Development of Novel Synthetic Methodologies

The synthesis of pyran-4-one derivatives, including 3,5-dimethoxy-2-methyl-pyran-4-one, is an area of active research, with a strong emphasis on developing more efficient, sustainable, and versatile methods. Recent advancements have moved towards multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes. mdpi.combohrium.com

One promising approach involves the use of heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused, contributing to greener and more cost-effective production. mdpi.combohrium.com For instance, various nanocatalysts, such as those based on magnetic nanoparticles, have been developed and shown to be highly effective in synthesizing pyran derivatives with excellent yields. mdpi.com These catalysts often exhibit high thermal stability and can be recycled multiple times without a significant loss of activity. mdpi.com

Furthermore, the use of environmentally friendly solvents, particularly water, is a key focus in the sustainable synthesis of 4H-pyrans. nih.gov Ultrasound-assisted synthesis in water has emerged as a powerful and sustainable protocol, leading to high yields in short reaction times. nih.gov Flow chemistry is another innovative technique being applied to organic synthesis, offering precise control over reaction conditions and enabling the safe use of otherwise hazardous reagents. organic-chemistry.org

Researchers are also exploring novel catalytic systems, including the use of natural polymers like alginate as green organocatalysts. nih.gov These biopolymer-based catalysts have demonstrated high efficiency and selectivity in the synthesis of 4H-pyran derivatives in water at room temperature. nih.gov The development of such methodologies aligns with the principles of green chemistry, aiming to minimize waste and environmental impact. mdpi.combohrium.com

| Catalyst Type | Key Advantages | Relevant Compounds |

| Heterogeneous Nanocatalysts | Reusability, high yields, thermal stability. mdpi.com | Pyran derivatives. mdpi.com |

| Natural Polymers (e.g., Alginate) | Green, efficient in water, room temperature reactions. nih.gov | 4H-pyran derivatives. nih.gov |

| Simple Organocatalysts (e.g., Et3N) | Accessible, efficient in water, simple procedure. nih.gov | 4H-pyran derivatives. nih.gov |

Exploration of New Biological Targets and Mechanistic Studies

While the primary focus of this article is non-clinical, it is noteworthy that pyran-4-one derivatives are being investigated for a wide range of biological activities. This exploration often leads to the identification of new molecular targets and a deeper understanding of their mechanisms of action. For instance, some pyran derivatives have been shown to modulate the activity of key signaling pathways, such as NF-κB, which is involved in inflammation and cellular stress responses. researchgate.net

Mechanistic studies are crucial for understanding how these compounds exert their effects. These studies often involve a combination of experimental techniques and computational modeling. For example, understanding the interaction of pyran derivatives with biological macromolecules can provide insights into their potential as modulators of protein function.

A related compound, (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30), has been studied for its neuroprotective effects. nih.gov Research has shown that D30 can alleviate neuroinflammation and oxidative stress, and promote the clearance of amyloid-β plaques in mouse models of Alzheimer's disease. nih.gov These studies highlight the potential for pyran-4-one derivatives to interact with targets relevant to neurodegenerative diseases. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming increasingly important in the study of pyran-4-one derivatives. researchgate.netmdpi.com Density Functional Theory (DFT) calculations are widely used to predict and rationalize the outcomes of chemical reactions, understand molecular structures, and investigate reaction mechanisms. nih.govresearchgate.net

Computational approaches can provide valuable insights into the electronic properties and reactivity of molecules, guiding the design of new synthetic strategies and the prediction of potential biological activities. mdpi.com For example, DFT calculations have been employed to elucidate the mechanism of the selective synthesis of 4H-pyran derivatives using natural alginate as a catalyst. nih.gov

Molecular docking studies are another powerful computational tool used to predict the binding interactions between small molecules and biological targets. This can help in identifying potential new biological targets for pyran-4-one derivatives and in understanding the structural basis for their activity. nih.gov The integration of these computational methods with experimental validation accelerates the research and development process. mdpi.com

| Computational Method | Application in Pyran-4-one Research |

| Density Functional Theory (DFT) | Predicting reaction outcomes, understanding molecular structure and reactivity, elucidating reaction mechanisms. nih.govresearchgate.net |

| Molecular Docking | Predicting binding interactions with biological targets, identifying potential new targets. nih.gov |

Potential Applications in Materials Science or Chemical Biology (Non-Clinical)

The unique chemical structure of the pyran-4-one scaffold lends itself to potential applications beyond the clinical realm, particularly in materials science and chemical biology. The conjugated system of the pyran-4-one ring can impart interesting photophysical properties to these molecules, making them candidates for use in functional materials.

In chemical biology, pyran-4-one derivatives can be utilized as chemical probes to study biological processes. Their ability to interact with specific biological targets can be harnessed to develop tools for visualizing or modulating cellular functions. For example, their interaction with DNA has been explored, with some 4H-pyran derivatives showing a preference for binding to the minor groove. nih.gov This property could be exploited in the design of DNA-targeting probes.

Furthermore, the synthesis of pyran-4-one derivatives is often a part of broader efforts to create libraries of diverse heterocyclic compounds for screening in various assays. researchgate.net This contributes to the discovery of new molecules with interesting and potentially useful properties for a range of applications.

Sustainability in Pyran-4-one Research and Production

Sustainability is a growing concern in all areas of chemical research and production, and the synthesis of pyran-4-ones is no exception. mdpi.combohrium.com A significant focus of current research is the development of green and sustainable synthetic methods. mdpi.com This includes the use of renewable starting materials, environmentally benign solvents like water, and energy-efficient reaction conditions, such as microwave irradiation and ultrasound. mdpi.comnih.govmdpi.com

The exploration of biocatalysis and the use of natural product-derived catalysts, such as alginate, also contribute to the development of more sustainable synthetic routes. nih.gov As research in this area progresses, the principles of green chemistry will continue to drive innovation in the production of this compound and related compounds.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dimethoxy-2-methyl-pyran-4-one, and how can reaction conditions be optimized for yield?

- Methodology : Multi-step synthesis often involves nucleophilic substitution, cyclization, and functional group protection. For example, starting materials like 3,5-substituted tetrahydropyranone derivatives can undergo methoxylation and methylation under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Reaction monitoring via TLC and purification via column chromatography are critical. Yield optimization may require adjusting catalyst loadings (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization) and temperature gradients .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- 1H/13C NMR : Identify methoxy groups (δ ~3.3–3.8 ppm for OCH3) and pyranone ring protons (δ ~5.5–6.5 ppm for α,β-unsaturated carbonyl systems). Compare with reference data from structurally similar pyranones .

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the molecular formula (e.g., C9H12O4 requires m/z 184.0735).

- X-ray crystallography : Resolve bond angles and dihedral angles of the pyranone ring to confirm stereoelectronic effects .

Q. How can purity and stability be assessed during synthesis and storage?

- Methodology :

- HPLC : Use reverse-phase columns (C18) with UV detection at λ ~270 nm (characteristic of conjugated carbonyl systems). Monitor degradation products under varying pH and temperature .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures to establish storage conditions (e.g., anhydrous, low-temperature environments) .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions (e.g., DFT) be resolved for this compound?

- Methodology :

- Solvent effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts.

- Conformational analysis : Use Gaussian or ORCA software to model rotational barriers of methoxy groups and compare with NOESY/ROESY correlations .

- Hybrid functional calibration : Adjust DFT parameters (e.g., B3LYP/6-311++G**) to account for electron correlation in the pyranone ring .

Q. What strategies enable regioselective functionalization of the pyranone ring for derivatization studies?

- Methodology :

- Electrophilic aromatic substitution (EAS) : Activate the pyranone ring using Lewis acids (e.g., AlCl3) for halogenation at the 2- or 6-position.

- Protecting groups : Temporarily block the 4-keto group with trimethylsilyl (TMS) to direct reactions to the 3,5-methoxy positions .

- Cross-coupling : Utilize Suzuki-Miyaura reactions for aryl group introduction at the methyl position .

Q. What challenges arise in X-ray crystallography of this compound, and how can they be mitigated?

- Methodology :

- Crystal polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures) to obtain single crystals.

- Disorder modeling : Refine diffraction data using SHELX or Olex2 to account for rotational disorder in methoxy groups .

Q. How can reaction mechanisms for acid-catalyzed transformations of this compound be elucidated?

- Methodology :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D2O vs. H2O) to identify proton-transfer steps.

- Intermediate trapping : Use low-temperature NMR (-40°C) to detect carbocation or enol intermediates in trifluoroacetic acid (TFA)-catalyzed reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodology :

- Batch variability : Compare synthetic protocols (e.g., recrystallization solvents, heating rates) to identify purity-related discrepancies .

- Cross-validation : Replicate spectral experiments (e.g., NMR, FT-IR) using standardized conditions and reference compounds .

Q. What computational tools are recommended for predicting reactivity and stability of derivatives?

- Methodology :

- Molecular docking : Use AutoDock Vina to assess binding affinities in biological targets (e.g., enzymes interacting with pyranone derivatives).

- MD simulations : Analyze solvation dynamics and conformational stability in GROMACS .

Methodological Tables

| Technique | Application | Key Parameters | References |

|---|---|---|---|

| 2D NMR (COSY, HSQC) | Assign proton-proton and proton-carbon couplings | Mixing time: 80 ms (COSY), 1JCH: 145 Hz (HSQC) | |

| HRMS | Confirm molecular formula | Resolution: >30,000; Mass accuracy: <2 ppm | |

| X-ray diffraction | Resolve crystal packing and bond lengths | Radiation: Cu-Kα (λ = 1.5418 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。